

# An In-depth Technical Guide to 5-Methylhexanoic Acid

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## Compound of Interest

Compound Name: 5-Methylhexanoic acid

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## Introduction

**5-Methylhexanoic acid**, also known as isoheptanoic acid, is a branched-chain fatty acid (BCFA) with the chemical formula C<sub>7</sub>H<sub>14</sub>O<sub>2</sub>. It is a colorless liquid with a characteristic fatty, cheese-like odor.<sup>[1]</sup> This document provides a comprehensive technical overview of **5-methylhexanoic acid**, including its chemical and physical properties, synthesis methods, analytical protocols, biological activities, and toxicological data, tailored for a scientific audience.

## Chemical and Physical Properties

**5-Methylhexanoic acid** is a medium-chain fatty acid.<sup>[2]</sup> Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C7H14O2	[3]
Molecular Weight	130.18 g/mol	[4]
CAS Number	628-46-6	[5]
Appearance	Colorless liquid	[3]
Odor	Fatty, cheesy, oily, fruity	[2]
Boiling Point	216 °C	[3]
Melting Point	< -25 °C	[3]
Density	0.91 g/cm³	[3]
Refractive Index	1.4209 (at 19°C)	[3]
Water Solubility	Slightly soluble	[2]
pKa	~4.78	[3]
LogP	1.897	[3]

## Experimental Protocols

### Chemical Synthesis

While a specific, detailed protocol for the synthesis of **5-methylhexanoic acid** is not readily available in the reviewed literature, two common methods for the synthesis of carboxylic acids can be adapted: the malonic ester synthesis and the Grignard reaction.

#### 3.1.1. Malonic Ester Synthesis (Hypothetical Protocol)

This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

- Step 1: Deprotonation of Diethyl Malonate. Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

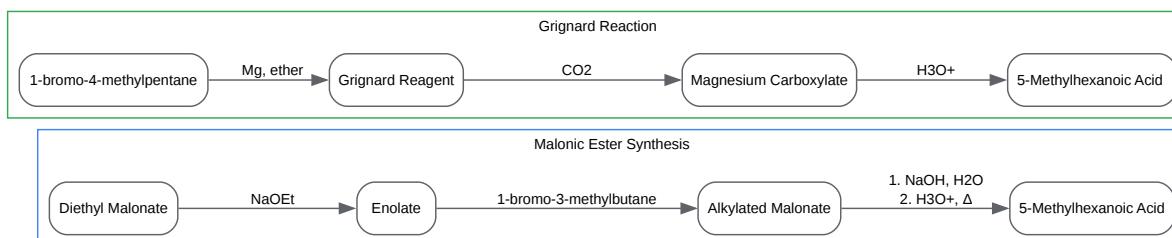
- Step 2: Alkylation. The enolate is then reacted with a suitable alkyl halide, in this case, 1-bromo-3-methylbutane (isobutyl bromide).
- Step 3: Hydrolysis and Decarboxylation. The resulting dialkylmalonate is hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification. Upon heating, the malonic acid derivative decarboxylates to yield **5-methylhexanoic acid**.

### 3.1.2. Grignard Reaction (Hypothetical Protocol)

This method involves the reaction of a Grignard reagent with carbon dioxide.

- Step 1: Formation of the Grignard Reagent. 1-bromo-4-methylpentane is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent, 4-methylpentylmagnesium bromide.
- Step 2: Carboxylation. The Grignard reagent is then reacted with solid carbon dioxide (dry ice) or bubbled with CO<sub>2</sub> gas.
- Step 3: Acidification. The resulting magnesium carboxylate salt is hydrolyzed with a strong acid (e.g., hydrochloric acid or sulfuric acid) to yield **5-methylhexanoic acid**.

### 3.1.3. Synthesis Workflow



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*Hypothetical synthesis routes for **5-methylhexanoic acid**.*

## Analytical Methods

### 3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples

This protocol is adapted from established methods for short-chain fatty acid analysis in plasma. [6][7]

- 1. Sample Preparation (Plasma/Serum):
  - To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog of a similar fatty acid).
  - Acidify the sample by adding 10 µL of 1 M HCl to protonate the fatty acids.
  - Add 300 µL of cold methyl tert-butyl ether (MTBE) as the extraction solvent.
  - Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
  - Centrifuge at >10,000 x g for 10 minutes at 4°C to separate the phases.
  - Carefully transfer the upper organic layer (MTBE) to a clean GC vial with an insert.
- 2. GC-MS Instrumentation and Conditions:
  - Gas Chromatograph: Agilent 7890B or similar.
  - Mass Spectrometer: Agilent 7000B Triple Quadrupole or similar.
  - Column: High-polarity column suitable for free fatty acids, such as a DB-FFAP (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  - Injection Volume: 1 µL.
  - Inlet Temperature: 250°C.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:
  - Initial temperature: 80°C, hold for 1 minute.
  - Ramp 1: Increase to 150°C at 10°C/min.
  - Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. Key ions for **5-methylhexanoic acid** would include its molecular ion and characteristic fragment ions.[\[4\]](#)
- 3. Quantification:
  - A calibration curve is constructed by analyzing standards of known concentrations of **5-methylhexanoic acid**.
  - The concentration in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

### 3.2.2. High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general method for the analysis of organic acids and may require optimization for **5-methylhexanoic acid**.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- 1. Sample Preparation:
  - For aqueous samples, dilute with the mobile phase to a concentration within the calibration range.
  - For biological samples (e.g., plasma), perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample, vortex, and centrifuge. The supernatant can then be diluted with the mobile phase.

- Filter all samples through a 0.45 µm syringe filter before injection.
- 2. HPLC Instrumentation and Conditions:
  - HPLC System: Standard HPLC with a UV detector.
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  - Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 25 mM potassium phosphate monobasic adjusted to pH 2.5 with phosphoric acid) and an organic solvent like acetonitrile (e.g., 70:30 v/v).
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.
  - Detection: UV at 210 nm.
  - Injection Volume: 10-20 µL.
- 3. Quantification:
  - Prepare a series of standard solutions of **5-methylhexanoic acid** in the mobile phase.
  - Generate a calibration curve by plotting the peak area against the concentration of the standards.
  - Determine the concentration in the sample by interpolating its peak area on the calibration curve.

## Biological Activity and Signaling Pathways

The biological activity of **5-methylhexanoic acid** is not extensively studied; however, as a branched-chain fatty acid, it is expected to participate in lipid metabolism and may influence cellular signaling pathways.

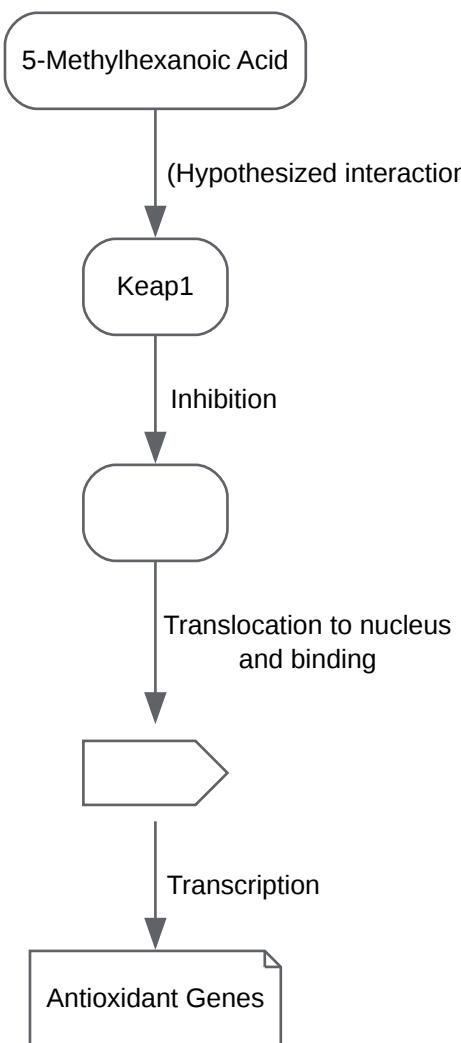
## Metabolism

**5-Methylhexanoic acid** is metabolized through the fatty acid  $\beta$ -oxidation pathway to generate energy. Due to the methyl branch at the 5-position (gamma-position relative to the carboxyl group), it can undergo  $\beta$ -oxidation without the need for  $\alpha$ -oxidation. The pathway would proceed similarly to that of straight-chain fatty acids, yielding acetyl-CoA and propionyl-CoA.

## Potential Signaling Pathways

### 4.2.1. Nrf2 Signaling Pathway (Hypothesized)

Some fatty acids and their metabolites have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.<sup>[11]</sup> While direct evidence for **5-methylhexanoic acid** is lacking, it is plausible that it or its metabolites could modulate this pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.



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*Hypothesized activation of the Nrf2 pathway by **5-methylhexanoic acid**.*

#### 4.2.2. Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are natural ligands for PPARs, a group of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[12][13] It is possible that **5-methylhexanoic acid** could act as a ligand for PPAR $\alpha$ , which is highly expressed in metabolically active tissues like the liver and muscle.[14][15] Activation of PPAR $\alpha$  generally leads to an increase in fatty acid oxidation.

## Toxicology and Safety

Quantitative toxicological data such as LD50 values for **5-methylhexanoic acid** are not readily available in the searched literature. However, safety data sheets indicate that it is a corrosive substance that can cause severe skin burns and eye damage.[16]

Toxicity Endpoint	Result	Reference
Acute Oral Toxicity	No data available	[16]
Acute Dermal Toxicity	No data available	[16]
Skin Corrosion/Irritation	Category 1C (Causes severe skin burns and eye damage)	[16]
Serious Eye Damage/Irritation	Category 1 (Causes serious eye damage)	[16]

## Spectroscopic Data

### Mass Spectrometry

The mass spectrum of **5-methylhexanoic acid** shows characteristic fragmentation patterns for a carboxylic acid. Key fragments would include the loss of a water molecule, the carboxyl group, and cleavage at various points along the carbon chain. The mass spectrum of its methyl ester is also available and shows a molecular ion peak and other characteristic fragments.[17]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra are available in various databases.<sup>[3]</sup> These spectra would show characteristic chemical shifts for the protons and carbons in the different chemical environments of the molecule, including the methyl groups, the methylene groups, the methine group, and the carboxylic acid group. While predicted spectra are useful, experimental spectra would be required for definitive structural confirmation.

## Conclusion

**5-Methylhexanoic acid** is a branched-chain fatty acid with established physical and chemical properties. While detailed experimental protocols for its synthesis and direct evidence for its biological activities are not extensively documented, established methods in organic chemistry and analytical biochemistry can be readily adapted for its study. Its potential role in metabolic regulation through pathways like Nrf2 and PPAR signaling warrants further investigation, which could be of interest to researchers in drug development and metabolic diseases. As with any corrosive chemical, appropriate safety precautions should be taken when handling **5-methylhexanoic acid**.

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